molecular formula C13H15BClNO2S B13413816 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole

Cat. No.: B13413816
M. Wt: 295.6 g/mol
InChI Key: GSXVSYAXSDMMBB-UHFFFAOYSA-N
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Description

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole is a complex organic compound that features a unique combination of a chloro-substituted benzo[c]isothiazole ring and a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzo[c]isothiazole derivatives.

Scientific Research Applications

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole involves its interaction with specific molecular targets. The boron-containing dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic processes. The chloro-substituted benzo[c]isothiazole ring can interact with biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole is unique due to its combination of a chloro-substituted benzo[c]isothiazole ring and a boron-containing dioxaborolane moiety. This unique structure imparts specific reactivity and binding properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H15BClNO2S

Molecular Weight

295.6 g/mol

IUPAC Name

4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzothiazole

InChI

InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-8(11(9)15)7-19-16-10/h5-7H,1-4H3

InChI Key

GSXVSYAXSDMMBB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CSN=C3C=C2)Cl

Origin of Product

United States

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